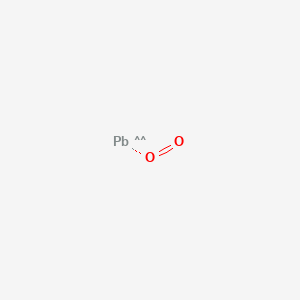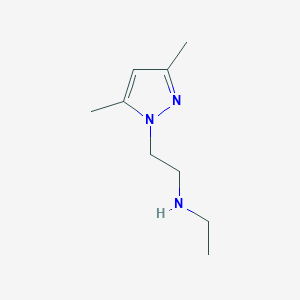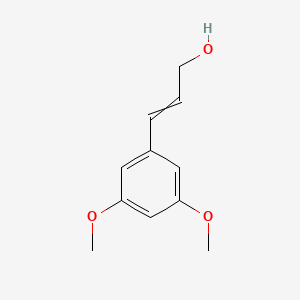
CID 165366800
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 165366800” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. These methods are optimized to ensure high purity and yield, while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives with different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Eigenschaften
Molekularformel |
O2Pb |
|---|---|
Molekulargewicht |
239 g/mol |
InChI |
InChI=1S/O2.Pb/c1-2; |
InChI-Schlüssel |
RNIYAVBYYJZZRF-UHFFFAOYSA-N |
Kanonische SMILES |
O=O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)




![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)


![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)
